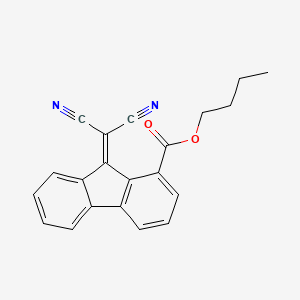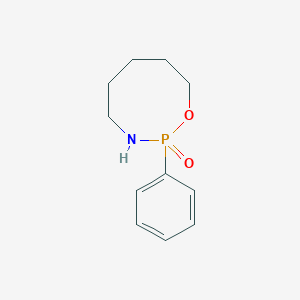![molecular formula C14H20O3Te B14252337 2-{2-[(4-Ethoxyphenyl)tellanyl]ethyl}-1,3-dioxane CAS No. 270914-40-4](/img/structure/B14252337.png)
2-{2-[(4-Ethoxyphenyl)tellanyl]ethyl}-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[(4-Ethoxyphenyl)tellanyl]ethyl}-1,3-dioxane is an organotellurium compound characterized by the presence of a tellurium atom bonded to an ethoxyphenyl group and a dioxane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-Ethoxyphenyl)tellanyl]ethyl}-1,3-dioxane typically involves the reaction of 4-ethoxyphenyltellurium trichloride with ethylene glycol in the presence of a base. The reaction proceeds through the formation of an intermediate tellurium compound, which then undergoes cyclization to form the dioxane ring. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-{2-[(4-Ethoxyphenyl)tellanyl]ethyl}-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium atom can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions often require a catalyst or elevated temperatures.
Major Products
Oxidation: Formation of tellurium oxides or tellurium-containing heterocycles.
Reduction: Formation of lower oxidation state tellurium compounds.
Substitution: Formation of new organotellurium compounds with different functional groups.
科学的研究の応用
2-{2-[(4-Ethoxyphenyl)tellanyl]ethyl}-1,3-dioxane has several applications in scientific research:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
作用機序
The mechanism of action of 2-{2-[(4-Ethoxyphenyl)tellanyl]ethyl}-1,3-dioxane involves its interaction with biological molecules through the tellurium atom. The tellurium atom can form bonds with sulfur-containing amino acids in proteins, leading to the inhibition of enzyme activity. Additionally, the compound can generate reactive oxygen species, which contribute to its antimicrobial and anticancer effects.
類似化合物との比較
Similar Compounds
- 1-Ethoxy-4-[(4-ethoxyphenyl)tellurinyl]benzene
- 1-Ethoxy-4-[(4-ethoxyphenyl)(diiodo)-lambda(4)-tellanyl]benzene
Uniqueness
2-{2-[(4-Ethoxyphenyl)tellanyl]ethyl}-1,3-dioxane is unique due to the presence of both a tellurium atom and a dioxane ring in its structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
270914-40-4 |
|---|---|
分子式 |
C14H20O3Te |
分子量 |
363.9 g/mol |
IUPAC名 |
2-[2-(4-ethoxyphenyl)tellanylethyl]-1,3-dioxane |
InChI |
InChI=1S/C14H20O3Te/c1-2-15-12-4-6-13(7-5-12)18-11-8-14-16-9-3-10-17-14/h4-7,14H,2-3,8-11H2,1H3 |
InChIキー |
QOOPMDKWDDUMKW-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)[Te]CCC2OCCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methoxy-5-[2-(3,4,5-trimethylphenyl)ethenyl]phenol](/img/structure/B14252256.png)
![2-[(2R)-hexan-2-yl]isoindole-1,3-dione](/img/structure/B14252261.png)
![4-[(E)-{[4-(Hexadecyloxy)phenyl]imino}methyl]phenyl cyanate](/img/structure/B14252270.png)
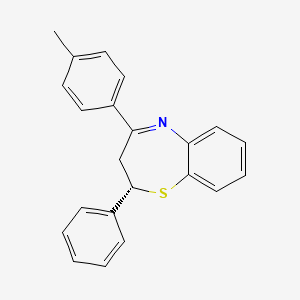
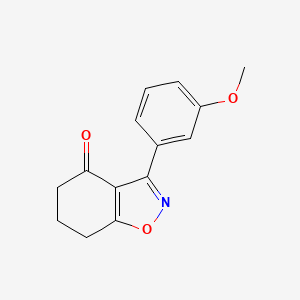
![Bis[4-(chlorocarbonyl)phenyl] hexa-2,4-dienedioate](/img/structure/B14252286.png)
![Methyl 4-[3-(trimethoxysilyl)propyl]benzene-1-sulfonate](/img/structure/B14252288.png)
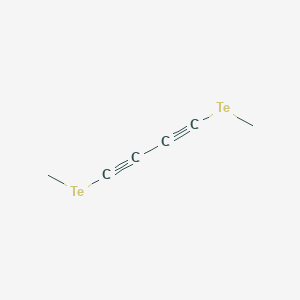

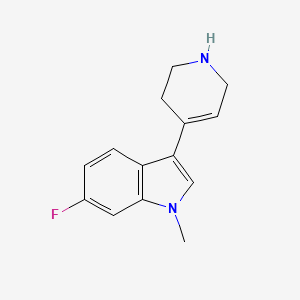
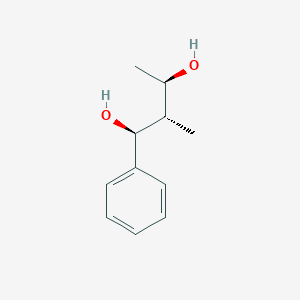
![3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14252311.png)
